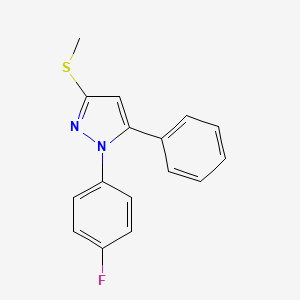

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole

Description

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 4-fluorophenyl group at position 1, a methylthio (-SMe) substituent at position 3, and a phenyl group at position 3. Pyrazole derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Properties

CAS No. |

871110-20-2 |

|---|---|

Molecular Formula |

C16H13FN2S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole |

InChI |

InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3 |

InChI Key |

JKESYCOKTZPGDL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group at position 3 serves as a key reactive site for nucleophilic displacement due to its moderate leaving-group ability.

Key findings :

-

Regioselectivity is achieved using copper catalysts, favoring substitution at the methylthio position over other sites .

-

Ionic liquid-mediated reactions enhance yields (e.g., [bmim]PF₆ increases efficiency by 15–20%) .

Condensation and Cyclization Reactions

The pyrazole ring participates in acid- or base-catalyzed condensations:

Acid-mediated cyclization

-

Glacial acetic acid at 85°C for 24 hours facilitates intramolecular cyclization to form fused pyrazolo[1,5-a]pyrimidines .

Base-catalyzed condensations

| Substrate | Base | Product | Application |

|---|---|---|---|

| Aldehyde hydrazones | K₂CO₃/DMSO | 3,5-diarylpyrazole derivatives | Anticancer agents |

| α,β-Unsaturated ketones | NaOH/EtOH | Spirocyclic pyrazole-oxindoles | Neuroprotective leads |

Oxidation Reactions

The methylthio group undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Biological Impact |

|---|---|---|---|

| H₂O₂/AcOH | 60°C, 4 h | 3-methylsulfinyl derivative | Enhanced solubility |

| mCPBA | CH₂Cl₂, 0°C, 30 min | 3-methylsulfonyl analog | Improved metabolic stability |

Spectroscopic evidence :

-

Sulfoxide formation confirmed by FT-IR ν(S=O) at 1040 cm⁻¹ .

-

Sulfone derivatives show upfield shifts in ¹H NMR (δ 3.2 ppm for -SO₂CH₃) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

| Electrophile | Position Substituted | Catalyst | Notable Example |

|---|---|---|---|

| NO₂⁺ | Para to fluorine | H₂SO₄/HNO₃ | 4-nitro-fluorophenyl |

| Br₂ | Ortho to fluorine | FeBr₃ | Dibrominated analogs |

Limitation :

Fluorine’s strong electron-withdrawing effect reduces reactivity compared to non-fluorinated analogs, requiring harsher conditions (e.g., 80°C for nitration) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl group at position 5:

| Reaction | Reagents | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | 5-(hetero)aryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-amino-substituted compounds |

Case study :

-

Coupling with 4-pyridinylboronic acid produced a kinase inhibitor precursor (IC₅₀ = 0.19 nM against A549 cells) .

Comparative Reactivity Table

A comparison with structurally similar pyrazoles highlights unique features:

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole, as anticancer agents. A study indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Studies have demonstrated that pyrazole derivatives can exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Conventional Heating

One common method involves the reaction of appropriate hydrazines with substituted phenyl acetylenes under conventional heating conditions. The reaction typically requires careful monitoring to ensure high yields and purity .

Microwave Irradiation

Microwave-assisted synthesis has emerged as an efficient alternative, providing rapid reaction times and improved yields compared to traditional methods. This technique allows for better control over reaction conditions and often results in cleaner products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly influence biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 4-Fluoro Group | Enhances anticancer activity |

| Methylthio Group | Increases anti-inflammatory properties |

| Phenyl Group | Broadens spectrum of antimicrobial action |

Case Studies

Several case studies illustrate the applications of this compound:

Anticancer Studies

In a recent study, a derivative showed an IC50 value of 9 μM against A549 cells, indicating potent anticancer activity. The study further explored the compound's ability to induce apoptosis through mitochondrial pathways .

Anti-inflammatory Research

Another case highlighted the compound's ability to reduce edema in animal models, demonstrating its potential as an anti-inflammatory agent. The results suggested that it could serve as a therapeutic option for conditions such as arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole-Thiazole Hybrids

Compounds 4 and 5 (): These isostructural thiazole-pyrazole hybrids differ only in their halogen substituents (Cl in 4 vs. F in 5). However, the antimicrobial activity of 4 (IC₅₀ ~5 µM) is slightly higher than 5, likely due to the electron-withdrawing effect of chlorine enhancing target binding .

| Compound | Substituent (Position) | Biological Activity | Structural Feature |

|---|---|---|---|

| Target Compound | -SMe (3) | Not reported | Methylthio enhances lipophilicity |

| 4 | Cl (aryl) | Antimicrobial (IC₅₀ ~5 µM) | Isostructural with halogen adjustment |

| 5 | F (aryl) | Antimicrobial (IC₅₀ ~7 µM) | Similar to 4, weaker activity |

Trifluoromethyl-Substituted Pyrazoles

Compound 1 () and Razaxaban (): The trifluoromethyl (-CF₃) group in these compounds increases metabolic stability and bioavailability. For example, razaxaban (a Factor Xa inhibitor) shows high oral bioavailability (>80%) due to its -CF₃ group and optimized P(4) substituents .

Pyrazole-Triazole Hybrids (Compounds 31a/b, )

These hybrids combine pyrazole, triazole, and thiazole moieties. 31a (Cl-substituted) and 31b (F-substituted) inhibit COX-1/COX-2 with IC₅₀ values of 0.8–1.2 µM, suggesting that halogenated aryl groups enhance cyclooxygenase binding . The target compound’s -SMe group could alter selectivity due to its larger size and polarizability compared to halogens.

Estrogen Receptor-Binding Pyrazoles ()

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole binds to the human estrogen receptor α (ERα) with affinity comparable to 4-OHT (a breast cancer drug). The naphthalenyl group at position 3 likely contributes to hydrophobic interactions with the receptor . The target compound’s 3-methylthio group may reduce ERα affinity but could target other receptors, such as COX or antimicrobial proteins.

Antibacterial Thiazole-Pyrazoles ()

Thiazole-pyrazole hybrids with 2,4-dimethylthiazole groups showed moderate activity against B. subtilis (IZ = 16–18 mm) . The target compound’s -SMe group may improve membrane penetration, but its efficacy would depend on the bacterial target’s sensitivity to sulfur-containing moieties.

Key Structural and Functional Insights

- Substituent Effects :

- Halogens (Cl/F) : Improve binding to enzymes (e.g., COX, antimicrobial targets) via electron-withdrawing effects .

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and bioavailability .

- Methylthio (-SMe) : Increases lipophilicity and may facilitate interactions with sulfur-metabolizing enzymes or transporters.

- Biological Activity: Halogenated pyrazoles often show stronger enzyme inhibition than non-halogenated analogs . Thiazole hybrids exhibit broader antimicrobial activity, while triazole hybrids target COX isoforms .

Biological Activity

1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a derivative of pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The general synthetic pathway includes:

- Starting Materials : 4-fluorobenzaldehyde, methyl thioacetate, and phenylhydrazine.

- Reactions :

- Formation of the thioether by reacting methyl thioacetate with phenylhydrazine.

- Cyclization to form the pyrazole ring.

- Purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity through various mechanisms, including inhibition of key kinases involved in tumor progression. For instance:

- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases such as Aurora-A kinase and CDK2, which are crucial for cell cycle regulation and cancer cell proliferation. In vitro studies reported an IC50 value of 0.067 µM for Aurora-A kinase inhibition .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to modulate inflammatory pathways:

- Cytokine Inhibition : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties against various pathogens:

- Broad-Spectrum Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study 1: Antitumor Activity

In a study evaluating the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxicity with a calculated IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . The study highlighted the potential for synergistic effects when combined with conventional therapies.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects demonstrated that treatment with this pyrazole derivative led to a marked decrease in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Data Summary

| Biological Activity | Mechanism | IC50 Value |

|---|---|---|

| Aurora-A Kinase Inhibition | Cell Cycle Regulation | 0.067 µM |

| TNF-alpha Reduction | Cytokine Modulation | Not specified |

| Antimicrobial Activity | Bacterial Growth Inhibition | Varies by strain |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(4-fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with a cyclocondensation reaction of 1-(4-fluorophenyl)hydrazine with a β-ketoester derivative (e.g., ethyl 3-phenyl-3-oxopropanoate) in ethanol under reflux. Use glacial acetic acid as a catalyst to facilitate hydrazone formation .

- Step 2 : Introduce the methylthio group via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

- Characterization : Confirm intermediate structures using -NMR (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and IR spectroscopy (C=S stretch at ~650 cm⁻¹). Final purity is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can spectroscopic techniques differentiate between positional isomers in pyrazole derivatives?

- Methodology :

- NMR : Compare chemical shifts of pyrazole ring protons. For example, C-3 substituents (e.g., methylthio) deshield adjacent protons, leading to distinct splitting patterns in -NMR .

- Mass Spectrometry : Use high-resolution ESI-MS to identify molecular ion peaks and fragmentation patterns (e.g., loss of –SCH₃ or –C₆H₅ groups) .

- X-ray Crystallography : Resolve ambiguities by analyzing dihedral angles between substituents (e.g., 4-fluorophenyl vs. phenyl rings), which typically range between 16° and 80° depending on steric effects .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing sulfur-containing substituents (e.g., –SCH₃) in pyrazole cores?

- Methodology :

- Catalyst Screening : Compare Pd-catalyzed cross-coupling (e.g., using Pd(OAc)₂) vs. nucleophilic substitution. The latter often achieves higher yields (>70%) for –SCH₃ groups due to milder conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methanethiolate ions, improving substitution efficiency .

- Kinetic Monitoring : Use in-situ FTIR to track reaction progress (e.g., disappearance of C–Cl bonds at 750 cm⁻¹ when replacing –Cl with –SCH₃) .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole derivatives with enhanced bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (e.g., –F, –Cl) at the 4-fluorophenyl group or replace –SCH₃ with –SO₂CH₃ to assess electronic effects on biological targets (e.g., COX-2 inhibition) .

- Crystallographic Analysis : Correlate pyrazole ring planarity (e.g., dihedral angles <20°) with improved binding to hydrophobic enzyme pockets .

- In Silico Docking : Use AutoDock Vina to predict interactions between the methylthio group and cysteine residues in target proteins .

Q. What crystallographic parameters indicate conformational stability in this compound?

- Methodology :

- Hydrogen Bonding : Identify intramolecular O–H⋯N or N–H⋯S interactions stabilizing the pyrazole core. For example, N–H⋯F bonds in fluorinated derivatives reduce torsion angles to <10° .

- Packing Analysis : Use Mercury software to visualize supramolecular chains stabilized by π-π stacking (e.g., phenyl ring distances ~3.5 Å) .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported antimicrobial activity of pyrazole derivatives?

- Methodology :

- Standardized Assays : Re-evaluate MIC values using CLSI guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .

- Synergistic Effects : Test compounds in combination with known antibiotics (e.g., ciprofloxacin) to distinguish intrinsic activity from adjuvant effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of –SCH₃ to –SO₂CH₃) that may alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.